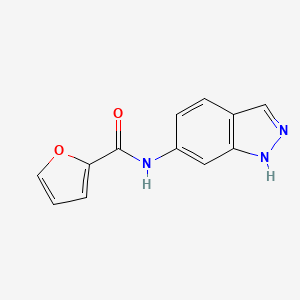

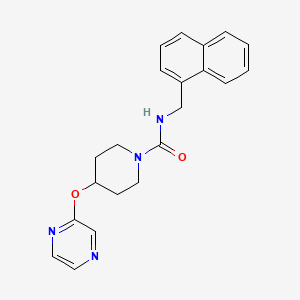

![molecular formula C19H17N3O2 B2776640 N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-24-1](/img/structure/B2776640.png)

N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

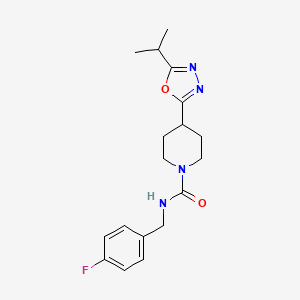

“N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural and synthetic compounds with biological activity . The molecule also contains a carboxamide group, which is often found in pharmaceuticals .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving tryptamine . A common method for amide synthesis is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Aplicaciones Científicas De Investigación

Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, have shown considerable importance in organic synthesis, catalysis, and medicinal applications. These compounds exhibit versatile synthetic intermediates and biological relevance, with potential in forming metal complexes, designing catalysts, and showing anticancer, antibacterial, and anti-inflammatory activity. This demonstrates the broader utility of heterocyclic N-oxide motifs in advancing chemistry and drug development, including the potential applications of N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide in similar domains (Li et al., 2019).

α-Carboline Alkaloids Synthesis and Biological Activities

α-Carboline alkaloids, featuring a pyridine ring fused with an indole backbone, underscore the relevance of the this compound structure in medicinal chemistry. These compounds are highlighted for their diverse bioactivities, including antitumor, anti-microbial, anti-Alzheimer's, anti-atherosclerosis, and antioxidant activities. The comprehensive review on α-carbolines illustrates the ongoing exploration and potential of these structures for therapeutic applications, suggesting a similar research interest for the chemical (Li et al., 2022).

Exploration of Central Nervous System Acting Drugs Research into functional chemical groups that may serve as lead molecules for synthesizing compounds with CNS activity highlights the importance of heterocycles like pyridine and indole. These compounds, including derivatives similar to this compound, may offer new avenues for developing treatments for CNS disorders. The exploration emphasizes the potential of these structures in creating drugs with fewer adverse effects and addressing the increasing burden of CNS disorders (Saganuwan, 2017).

Enaminoketones and Enaminothiones in Heterocyclic Synthesis The utilization of enaminoketones and enaminothiones for synthesizing various heterocycles, including pyridine, pyrimidine, and pyrrole derivatives, underscores the synthetic versatility of compounds like this compound. Their role as building blocks in creating biologically interesting compounds highlights the potential for discovering novel therapeutic agents (Negri et al., 2004).

Propiedades

IUPAC Name |

N-(2-indol-1-ylethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-13-6-7-17-15(21-13)12-18(24-17)19(23)20-9-11-22-10-8-14-4-2-3-5-16(14)22/h2-8,10,12H,9,11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSQFLBWQDLLHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NCCN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

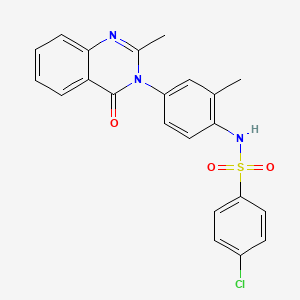

![2-Amino-4-(4-ethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2776557.png)

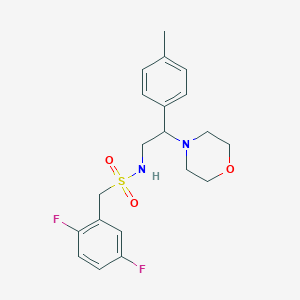

![2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2776562.png)

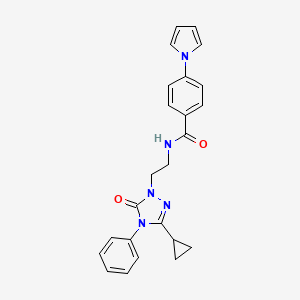

![{2-Amino-1-[4-(methylethyl)phenyl]ethyl}diethylamine](/img/structure/B2776564.png)

![3-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2776570.png)

![6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2776575.png)